molecular formula C7H14O3 B142572 (R)-Ethyl 2-hydroxy-3-methylbutanoate CAS No. 129025-85-0

(R)-Ethyl 2-hydroxy-3-methylbutanoate

Cat. No. B142572
M. Wt: 146.18 g/mol
InChI Key: IZRVEUZYBVGCFC-ZCFIWIBFSA-N
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Description

Molecular Structure Analysis

The molecular structure of “®-Methyl 2-hydroxy-3-methylbutanoate” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 2-hydroxy-3-methylbutanoate” include a storage temperature of 2-8°C and a LogP of 0.160 (estimated) . It is typically stored in a sealed, dry environment .

Scientific Research Applications

Research Application

Investigating the chemical and sensory properties of (R)-Ethyl 2-hydroxy-3-methylbutanoate in wines.

  • Ethyl 2-hydroxy-3-methylbutanoate, identified as a marker of lactic acid bacteria esterase activity in wines, predominantly appears as the R enantiomer in red and white wines. The sensory impact of this compound on the fruity aroma of wine is minimal due to its concentrations being considerably below the detection threshold. This study contributes to the understanding of enantiomeric distribution and sensory characteristics of (R)-Ethyl 2-hydroxy-3-methylbutanoate in wine (Gammacurta et al., 2018).

Biocatalytic Synthesis of Enantiomers

Research Application

Synthesis and development of (R)-Ethyl 2-hydroxy-3-methylbutanoate as a biocatalyst.

  • Ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for the synthesis of essential medical compounds, has been a focal point in biocatalyst research. This research emphasizes optimizing reaction conditions to improve enantioselectivity and efficiency in the synthesis process, highlighting the compound's importance in the field of biocatalysis (Jin-mei, 2008).

Exploration of Reaction Mechanisms for Synthesis

Research Application

Employing intramolecular Prins cyclizations for the synthesis of complex molecular structures.

  • The compound serves as a precursor in sophisticated chemical reactions, such as the stereoselective synthesis of bicyclic tetrahydropyrans, creating multiple stereogenic centers in a single pot. This application demonstrates the compound's versatility in facilitating complex organic synthesis and generating structurally intricate molecules (Elsworth & Willis, 2008).

Influence on Wine Aroma and Aging Process

Research Application

Understanding the role of (R)-Ethyl 2-hydroxy-3-methylbutanoate in the evolution of wine aroma over time.

  • A novel method was developed to quantify substituted acids and their enantiomeric forms, including (R)-Ethyl 2-hydroxy-3-methylbutanoate, in red wine. The study revealed correlations between the age of wine and the levels of certain compounds, indicating the compound's role in the wine aging process and its potential influence on aroma development (Lytra et al., 2017).

Safety And Hazards

The safety information for “®-Methyl 2-hydroxy-3-methylbutanoate” includes hazard statements H319-H335-H226, indicating that it can cause eye irritation, respiratory irritation, and is flammable . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRVEUZYBVGCFC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-hydroxy-3-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Gammacurta, S Tempère, S Marchand, V Moine… - OENO One, 2018 - oeno-one.eu
… (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number: 129025-85-0); (b) S-ethyl 2-hydroxy-3-… R-Ethyl 2-hydroxy-3-methylbutanoate impact on red wine fruity aromas. …
Number of citations: 6 oeno-one.eu
M Gammacurta, G Lytra, A Marchal, S Marchand… - Food Chemistry, 2018 - Elsevier
… R-ethyl 2-hydroxy-3-methylbutanoate (>98%), S-ethyl 2-hydroxy-3-methylbutanoate (>98%), R-ethyl 2-hydroxy-4-methylpentanoate (>98.7%), and S-ethyl 2-hydroxy-4-…
Number of citations: 46 www.sciencedirect.com
LC Rocha, JR de Oliveira, B Vacondio… - Marine …, 2013 - Wiley Online Library
The aim of this chapter is to explain the importance of marine enzymes from a broad range of sources (microorganisms, algae, fish, mollusks, sponges) that can be used to transform …
Number of citations: 7 onlinelibrary.wiley.com

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